2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
Overview
Description
“2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 871842-89-6 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 231.68 .Scientific Research Applications
Corrosion Inhibition The compound's corrosion inhibition properties have been explored, demonstrating its effectiveness in preventing acidic corrosion of metals. One study highlighted its role in controlling the corrosion of mild steel in a hydrochloric acid medium, achieving an inhibition efficiency of up to 98% at specific concentrations. This indicates its potential as a corrosion inhibitor in industrial applications where metal protection is critical (Bentiss et al., 2009).
Polymeric Material Modification Research has shown that 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can be used to modify polymeric materials. In one instance, poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with this compound among others, improving their swelling characteristics and thermal stability. These modifications enhance the polymers' potential for medical applications due to their increased biological activity (Aly & El-Mohdy, 2015).
Antimicrobial Activity Another application involves the synthesis of derivatives containing this compound for antimicrobial uses. Certain derivatives have shown promising antibacterial and antifungal activities against a variety of pathogens, suggesting their usefulness in developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibitor Development Further studies have highlighted the compound's utility in developing corrosion inhibitors for mild steel, particularly in acidic environments common in industrial pickling processes. This research emphasizes not only the compound's direct application but also its potential in creating more environmentally friendly and efficient corrosion prevention methods (Gupta et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVCVKMEDGDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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